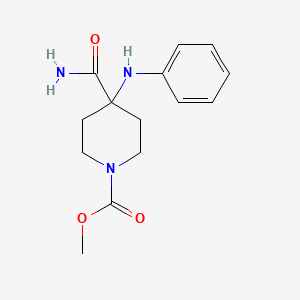

Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate

Description

Properties

CAS No. |

85098-76-6 |

|---|---|

Molecular Formula |

C14H19N3O3 |

Molecular Weight |

277.32 g/mol |

IUPAC Name |

methyl 4-anilino-4-carbamoylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H19N3O3/c1-20-13(19)17-9-7-14(8-10-17,12(15)18)16-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3,(H2,15,18) |

InChI Key |

SUAURJQKXAYYPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCC(CC1)(C(=O)N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 4-anilinopiperidine with methyl chloroformate under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis reactions target the ester and carbamoyl groups, with outcomes dependent on reaction conditions.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

-

Acidic Conditions : Prolonged exposure to concentrated (24 hours, 20°C) selectively hydrolyzes nitriles to amides but fails to cleave esters directly .

-

Basic Conditions : Vigorous hydrolysis with in 1,2-propylene glycol at 200°C for 12 hours converts esters to carboxylic acids via saponification .

Carbamoyl Hydrolysis

The carbamoyl group () resists mild hydrolysis but reacts under extreme conditions:

-

Strong Acid : at elevated temperatures (e.g., reflux) cleaves the carbamoyl group to a carboxylic acid, though competing retro-Strecker degradation may occur .

-

Strong Base : in glycol solvents facilitates conversion to carboxylates, often requiring catalytic 18-crown-6 ether to enhance reactivity .

Acylation of the Phenylamino Group

The phenylamino group () undergoes acylation with acyl chlorides or anhydrides:

-

Conditions : Refluxing dichloroethane with propionyl chloride (3 equivalents) for 3 hours, followed by neutralization with , yields N-propionylated derivatives .

-

Reagents : Propionyl chloride, acetyl chloride, or benzoyl chloride are commonly used .

Substitution Reactions

The piperidine ring’s tertiary amine participates in alkylation or benzylation reactions:

-

Benzylation : Reaction with benzyl halides in the presence of bases (e.g., ) introduces benzyl groups at the nitrogen .

-

Quaternary Ammonium Salt Formation : Treatment with methyl iodide forms quaternary ammonium salts under mild conditions .

Comparative Reaction Data

The table below summarizes key reactions and conditions:

Stability and Side Reactions

Analytical Characterization

Key spectroscopic data for reaction products include:

Scientific Research Applications

Analytical Chemistry

Separation Techniques

One of the primary applications of Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively separated using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, formic acid is recommended instead . This method allows for the efficient isolation of impurities and is scalable for preparative separation processes.

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid (or formic acid for MS) |

| Application | Isolation of impurities, pharmacokinetics |

Pharmacological Applications

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit strong antiparasitic activity against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. Certain compounds derived from this base structure have shown low micromolar levels of inhibition in cultured bloodstream forms of the parasite. Selectivity over human fibroblast cells has been achieved, indicating potential therapeutic use with minimized toxicity .

Analgesic Properties

The compound has also been investigated for its analgesic properties. Studies suggest that piperidine derivatives can provide significant pain relief in animal models. The structural modifications inherent to this compound may enhance its efficacy as an analgesic agent .

Medicinal Chemistry

Therapeutic Potential

this compound is being explored for its potential to treat various disorders, including metabolic syndrome and neurodegenerative diseases. Its mechanism may involve the inhibition of specific enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is linked to conditions such as type 2 diabetes and obesity . Additionally, the compound's interaction with neurotransmitter systems suggests possible applications in treating cognitive impairments and other central nervous system disorders .

| Therapeutic Area | Potential Applications |

|---|---|

| Metabolic Disorders | Type 2 diabetes, obesity |

| Cognitive Disorders | Alzheimer's disease, mild cognitive impairment |

Case Studies and Research Findings

Numerous studies have documented the effects and applications of this compound:

- Antiparasitic Efficacy : A study demonstrated that specific derivatives exhibited EC50 values less than 1 μM against T. b. brucei, highlighting their potential as effective antiparasitic agents .

- Analgesic Activity Assessment : Experimental models have shown that modifications to the piperidine structure can significantly enhance analgesic effects, making it a candidate for further development in pain management therapies .

- Neuropharmacological Insights : Research indicates that the compound may modulate neurotransmitter systems relevant to neurodegenerative diseases, suggesting avenues for therapeutic exploration in cognitive health .

Mechanism of Action

The mechanism of action of methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Ester Group Variations: The methyl and ethyl esters (e.g., ) exhibit lower molecular weights and lipophilicity (LogP ~0.9–1.0) compared to the tert-butyl analog (LogP ~1.5). The tert-butyl group’s bulkiness enhances metabolic stability but increases regulatory scrutiny due to its use in illicit drug synthesis .

- Substituent Effects: Fluorination at the phenyl ring () enhances electronegativity, which may improve CNS penetration or receptor selectivity compared to the parent phenylamino compound . The carbamoyl group in all analogs contributes to hydrogen-bonding capacity, critical for target engagement in drug design .

Research Findings and Implications

- Pharmacological Potential: Fluorinated analogs () may offer enhanced bioavailability and target specificity, warranting further exploration in neurodegenerative or psychiatric disorders.

- Synthetic Challenges : The tert-butyl variant’s regulatory status complicates its use in open research, whereas methyl/ethyl esters provide safer alternatives for early-stage drug discovery .

- Stability Data : The tert-butyl compound requires storage at -20°C for long-term stability, whereas methyl esters (smaller, less hydrophobic) likely exhibit better solubility in aqueous media .

Biological Activity

Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its biological activity, particularly in the context of analgesic properties. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 262.30 g/mol

The compound features a piperidine ring substituted with a carbamoyl group and a phenylamino moiety, which are critical for its biological activity.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic activity. It has been compared to other known analgesics, demonstrating a favorable profile in terms of potency and efficacy.

| Compound | ED (mg/kg) | Mechanism of Action |

|---|---|---|

| This compound | 2.0 | μ-opioid receptor agonist |

| Fentanyl | 0.0048 | μ-opioid receptor agonist |

The ED value indicates the effective dose at which 50% of the population experiences relief from pain. Comparatively, this compound shows a higher ED than fentanyl, suggesting it may be less potent but still effective as an analgesic agent .

The compound primarily acts as a μ-opioid receptor agonist, similar to fentanyl and morphine. This mechanism involves binding to opioid receptors in the central nervous system, leading to decreased perception of pain and increased pain tolerance.

Study on Analgesic Efficacy

A study conducted to evaluate the analgesic effects of this compound involved various animal models. The results indicated that the compound significantly reduced pain responses in models such as the tail-flick test and formalin test, which are standard assays for assessing analgesic activity.

Comparative Analysis with Other Compounds

In comparative studies with other piperidine derivatives, this compound demonstrated promising results:

| Compound | IC (μM) | Selectivity |

|---|---|---|

| This compound | 9.45 | High μ-selectivity |

| Morphine | 19.40 | Moderate μ-selectivity |

This table shows that this compound has a lower IC, indicating higher potency at lower concentrations compared to morphine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via carbamate esterification of 4-carbamoyl-4-(phenylamino)piperidine intermediates. Evidence from analogous syntheses suggests using acetonitrile as a solvent for condensation reactions (e.g., coupling with methyl acrylate) . To improve yields, optimize reaction parameters (temperature, catalyst loading) and employ purification techniques like column chromatography or recrystallization. For example, propionic anhydride reflux conditions have been effective in achieving ~80% yields in related piperidine carboxamide syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via - and -NMR, focusing on characteristic peaks (e.g., methyl ester at ~3.78 ppm and aromatic protons at 7.2–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., 324.42 g/mol) via ESI-MS or GC-MS .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store the compound at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies on similar carbamates indicate degradation risks at room temperature, particularly in polar solvents .

Advanced Research Questions

Q. How can crystallographic data elucidate the compound’s molecular interactions in biological targets?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond angles, torsion angles, and potential hydrogen-bonding interactions. For example, piperidine ring puckering and carbamate group orientation can be critical for receptor binding .

Q. What strategies mitigate off-target effects (e.g., hERG channel inhibition) during pharmacological studies?

- Methodological Answer : Conduct parallel assays to evaluate selectivity:

- In vitro : Test against hERG channels using patch-clamp electrophysiology.

- In silico : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to non-target proteins.

- Structural Optimization : Modify the phenylamino or carbamoyl groups to reduce lipophilicity, as demonstrated in NR2B antagonist studies .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Perform meta-analyses with standardized protocols:

- Dose-Response Curves : Compare EC/IC values under consistent assay conditions (e.g., cell lines, buffer pH).

- Batch Purity Verification : Replicate studies using independently synthesized batches to rule out impurity-driven artifacts .

Q. What in vivo models are suitable for evaluating brain penetration and pharmacokinetics?

- Methodological Answer : Utilize rodent models (e.g., Sprague-Dawley rats) with intravenous/oral administration. Monitor plasma and brain tissue concentrations via LC-MS/MS. For brain penetration, calculate the brain-to-plasma ratio (e.g., >0.3 indicates favorable penetration). Prior studies on related NMDA antagonists used microdialysis to assess CNS bioavailability .

Q. How can synthetic byproducts or degradation products be identified and quantified?

- Methodological Answer : Use LC-MS with tandem mass fragmentation (MS/MS) to detect trace impurities. For degradation studies, employ forced degradation under acidic/alkaline conditions and compare retention times to reference standards .

Methodological Notes

- Crystallography : SHELX software is preferred for small-molecule refinement due to its robustness in handling high-resolution data .

- Safety : Follow OSHA/NIOSH guidelines for handling piperidine derivatives, including fume hood use and PPE (gloves, goggles) .

- Data Reproducibility : Archive raw NMR, MS, and HPLC chromatograms in open-access repositories (e.g., Zenodo) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.